molecular formula C17H16N2O B12276901 N-(1-(furan-2-yl)-2-phenylethyl)pyridin-2-amine

N-(1-(furan-2-yl)-2-phenylethyl)pyridin-2-amine

Cat. No.: B12276901
M. Wt: 264.32 g/mol
InChI Key: APFRRXGUOOMJIW-UHFFFAOYSA-N
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Description

N-(1-(furan-2-yl)-2-phenylethyl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring, a furan ring, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-yl)-2-phenylethyl)pyridin-2-amine typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene . The reaction conditions include heating the mixture under reflux to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-yl)-2-phenylethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in an alkaline medium.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and formaldehyde for hydroxymethylation.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitrated, brominated, and hydroxymethylated forms.

Scientific Research Applications

N-(1-(furan-2-yl)-2-phenylethyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(furan-2-yl)-2-phenylethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(furan-2-yl)-2-phenylethyl)pyridin-2-amine is unique due to its specific combination of a furan ring, a phenylethyl group, and a pyridine ring. This unique structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

N-[1-(furan-2-yl)-2-phenylethyl]pyridin-2-amine

InChI

InChI=1S/C17H16N2O/c1-2-7-14(8-3-1)13-15(16-9-6-12-20-16)19-17-10-4-5-11-18-17/h1-12,15H,13H2,(H,18,19)

InChI Key

APFRRXGUOOMJIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CO2)NC3=CC=CC=N3

Origin of Product

United States

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